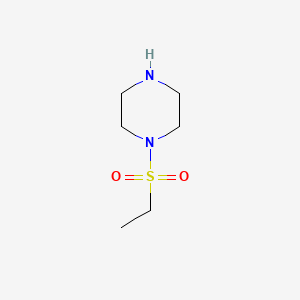

1-(Ethylsulfonyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Organic Chemistry

Piperazine and its derivatives are considered "privileged structures" in medicinal chemistry, a testament to their recurring presence in numerous approved drugs. nih.govmdpi.com This prevalence stems from the unique properties imparted by the piperazine ring. The two nitrogen atoms provide sites for hydrogen bond acceptance and donation, which can enhance interactions with biological targets and improve water solubility and bioavailability. bohrium.commdpi.com

The versatility of the piperazine scaffold lies in its ability to be readily functionalized at one or both nitrogen atoms. nih.gov This allows chemists to systematically alter the steric and electronic properties of the molecule, thereby modulating its biological activity. Piperazine derivatives have found applications across a broad therapeutic spectrum, including as antidepressants, antipsychotics, antihistamines, and anticancer agents. nih.govmdpi.comthieme-connect.com Their importance is not limited to medicinal chemistry; they also serve as valuable building blocks in organic synthesis and as ligands in coordination chemistry. nih.gov

Significance of Sulfonyl Moieties within Heterocyclic Compound Research

The incorporation of a sulfonyl group (–SO₂–) into a heterocyclic compound can significantly influence its properties and reactivity. tandfonline.com The sulfonyl group is a strong electron-withdrawing moiety, which can impact the basicity of nearby nitrogen atoms, such as those in the piperazine ring. This modulation of electronic properties can, in turn, affect how the molecule interacts with biological receptors and enzymes.

Furthermore, the sulfonyl group can enhance the metabolic stability of a compound by being resistant to oxidative metabolism. From a physicochemical standpoint, sulfonyl groups can improve the aqueous solubility of a molecule compared to its unsubstituted counterparts. In the context of drug design, sulfonyl-containing compounds, such as sulfonamides, are a well-established class of therapeutic agents with a long history of clinical use. tandfonline.com The presence of the sulfonyl group in heterocyclic structures is often a key feature in the design of new bioactive molecules. acs.orgopenmedicinalchemistryjournal.com

Overview of Research Trajectories for 1-(Ethylsulfonyl)piperazine and Related Structures

Research involving this compound and its analogs generally follows several key trajectories. A primary focus is its use as a synthetic intermediate or building block for the creation of more complex molecules with potential therapeutic applications. cymitquimica.comsemanticscholar.org The presence of the reactive secondary amine in the piperazine ring allows for further substitution, enabling the synthesis of a diverse library of compounds.

For instance, studies have described the synthesis of various derivatives where the second nitrogen of the piperazine is attached to other functional groups. These include reactions with:

Alkyl or Aryl Acid Chlorides and Sulfonyl Chlorides: To form amide or sulfonamide derivatives, respectively. hilarispublisher.com

Benzyl Groups: Often substituted with other moieties to explore structure-activity relationships. smolecule.com

Other Heterocyclic Systems: Linking the this compound unit to other bioactive scaffolds. hilarispublisher.com

The general synthetic approach often involves the reaction of piperazine with ethylsulfonyl chloride to form this compound. smolecule.com This intermediate can then be further reacted to introduce various substituents at the 4-position of the piperazine ring. hilarispublisher.comsmolecule.com

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 1-(Methylsulfonyl)piperazine |

| CAS Number | 62937-96-6 chemicalbook.com | 55276-43-2 nih.gov |

| Molecular Formula | C6H14N2O2S chemicalbook.com | C5H12N2O2S nih.gov |

| Molecular Weight | 178.25 g/mol chemicalbook.com | 164.23 g/mol nih.gov |

| Melting Point | 69-72 °C chemicalbook.com | Not specified |

| Boiling Point | 110-112°C/0.1mm chemicalbook.com | Not specified |

The research on these compounds is often aimed at discovering new agents with specific biological activities, such as antimicrobial, anticancer, or neuroprotective properties. smolecule.comresearchgate.netontosight.ai The ethylsulfonylpiperazine moiety serves as a key component that can be systematically modified to optimize these activities.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGAOBOLDXNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978765 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-96-6 | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Ethanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylsulfonyl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Sulfonamide Formation

The creation of the piperazine sulfonamide structure is a well-documented process in organic synthesis, with nucleophilic substitution reactions being the cornerstone of this transformation.

Nucleophilic Acylation and Sulfonylation of Piperazines with Sulfonyl Chlorides

The most direct and widely employed method for the synthesis of 1-(Ethylsulfonyl)piperazine is the nucleophilic substitution reaction between piperazine and an ethylsulfonyl chloride. This reaction capitalizes on the nucleophilic nature of the secondary amine in the piperazine ring, which readily attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving piperazine in a suitable solvent, such as dichloromethane, followed by the addition of ethylsulfonyl chloride. A tertiary amine base, like triethylamine, is then introduced to facilitate the reaction. The reaction mixture is typically stirred for a period, after which the product is isolated through a series of washing and purification steps. This method is efficient and provides a straightforward route to the desired product. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Piperazine | Ethanesulfonyl chloride | Triethylamine | Dichloromethane | This compound |

| 1-(2,3,4-Trimethoxybenzyl)piperazine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine mdpi.com |

Multi-step Synthetic Sequences for Functionalized Piperazine Systems

In the context of drug discovery and development, this compound often serves as a key intermediate in more complex multi-step synthetic sequences. These sequences allow for the introduction of various functional groups onto the piperazine ring or the incorporation of the ethylsulfonylpiperazine moiety into a larger molecular framework.

For instance, a synthetic route might begin with the protection of one of the piperazine nitrogens, followed by sulfonylation at the other nitrogen with ethylsulfonyl chloride. Subsequent deprotection and further functionalization can then be carried out to yield a diverse array of complex molecules. These multi-step approaches are crucial for creating libraries of compounds for biological screening. The development of continuous flow multi-step synthesis has also been explored for the efficient production of complex molecules, including those containing piperazine derivatives. syrris.jpnih.gov

Advanced Synthetic Approaches for this compound Analogues

To address the challenges of selectivity, efficiency, and environmental impact, more advanced synthetic methodologies have been developed for the synthesis of piperazine sulfonamides and their analogues.

Chemoselective Strategies for Mono-substitution on Piperazine

A significant challenge in the synthesis of this compound is achieving mono-substitution, as the disubstituted product can be a major byproduct. To overcome this, various chemoselective strategies have been developed. One common approach is to use a large excess of piperazine to statistically favor mono-sulfonylation. Another strategy involves the use of a protecting group on one of the piperazine nitrogens, allowing for selective sulfonylation of the unprotected nitrogen.

More recently, methods have been developed that exploit the different reactivity of the two nitrogen atoms in piperazine under specific reaction conditions. For example, a base-free monosulfonylation of amines using sulfonyl chlorides in water has been reported, offering a greener and more selective alternative to traditional methods. researchgate.net

Catalytic Methods in Piperazine Ring Construction and Derivatization

Catalytic methods have emerged as powerful tools in the synthesis of piperazine derivatives, offering improved efficiency and selectivity. While direct catalytic synthesis of this compound is not widely reported, catalytic methods for the construction of the piperazine ring itself are well-established. researchgate.net These pre-formed piperazine rings can then be subjected to sulfonylation.

Furthermore, catalytic approaches are being explored for the derivatization of the piperazine core. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the piperazine ring before or after the sulfonylation step. The development of catalytic variants of reactions, such as the Stannyl Amine Protocol (SnAP), allows for the synthesis of N-unprotected piperazines which are ready for subsequent functionalization. ethz.chnih.govamanote.com

Optimization of Reaction Parameters and Yields in Sulfonyl Piperazine Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane | Good solubility for reactants, inert under reaction conditions. |

| Base | Triethylamine | Effectively neutralizes HCl byproduct, readily available. |

| Temperature | Room Temperature | Sufficient for reaction to proceed at a reasonable rate without significant side product formation. |

| Stoichiometry | Excess Piperazine | Favors mono-sulfonylation and minimizes the formation of the di-substituted byproduct. |

Computational and Quantum Chemical Investigations of 1 Ethylsulfonyl Piperazine Systems

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. researchgate.net This method is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For aryl sulfonyl piperazine (B1678402) derivatives, calculations are typically performed using the B3LYP functional with a 6-31G(d,p) basis set to achieve optimized geometries. researchgate.netjddtonline.info

The optimization process confirms that the calculated structures correspond to a true minimum on the potential energy surface, verified by the absence of imaginary frequencies in the vibrational analysis. Studies on similar structures, such as 1-ethyl-4-(phenylsulfonyl)piperazine, have shown that the molecular geometry optimized via DFT calculations is consistent with experimental data obtained from X-ray single-crystal diffraction. figshare.com The piperazine ring in such compounds typically adopts a stable chair conformation. researchgate.net This computational approach provides a reliable foundation for all subsequent calculations of molecular properties.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonylpiperazine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O | 1.43 | O-S-O |

| S-N | 1.65 | C-S-N |

| C-N (piperazine) | 1.46 | C-N-C (piperazine) |

| C-C (piperazine) | 1.53 | N-C-C (piperazine) |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. Green areas represent neutral potential.

For aryl sulfonyl piperazine derivatives, MEP analysis reveals that the negative electrostatic potential is concentrated around the oxygen atoms of the sulfonyl (SO2) group, identifying them as the primary sites for electrophilic interactions. researchgate.netjddtonline.info Conversely, the positive potential is localized on the hydrogen atoms of the piperazine ring and the ethyl group, indicating these are the likely sites for nucleophilic attack. researchgate.netjddtonline.info This charge distribution analysis is fundamental for understanding how the molecule interacts with other chemical species and biological receptors.

Frontier Molecular Orbital (FMO) Theory for Electronic Transitions and Global Reactivity Parameters (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is instrumental in describing the electronic properties and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates a molecule is more reactive and polarizable. researchgate.net In studies of sulfonyl piperazine derivatives, the HOMO is often localized on the piperazine ring, while the LUMO is distributed over the sulfonyl group and its substituent. The energy gap is a key parameter used to explain electronic transitions within the molecule. researchgate.netjddtonline.info

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Representative Sulfonylpiperazine Derivatives

Note: Values are illustrative based on typical findings for related sulfonyl piperazine compounds.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Aryl Sulfonyl Piperazine 1 | -6.5 | -1.0 | 5.5 |

| Aryl Sulfonyl Piperazine 2 | -6.8 | -1.2 | 5.6 |

| Aryl Sulfonyl Piperazine 3 | -7.0 | -1.5 | 5.5 |

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Charge Delocalization

In piperazine derivatives, NBO analysis reveals significant charge delocalization and hyperconjugative interactions. longdom.org For sulfonyl piperazines, key interactions often involve electron donation from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals (σ* or π) of adjacent bonds. jddtonline.info For instance, interactions like n(O) → σ(S-N) or n(N) → σ*(C-C) can be identified. This analysis helps to explain the stability derived from intramolecular charge transfer and the distribution of electron density throughout the molecular framework. jddtonline.inforesearchgate.net

Analysis of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These quantum chemical parameters are essential for comparing the chemical behavior of different molecules. researchgate.net The key descriptors include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

High chemical hardness and a low softness value correspond to a large HOMO-LUMO gap, indicating high stability and low reactivity. researchgate.net Conversely, a molecule with low chemical hardness (high softness) is more reactive. dergipark.org.tr The electrophilicity index measures the ability of a molecule to accept electrons. dergipark.org.tr Computational studies on aryl sulfonyl piperazine derivatives utilize these descriptors to predict and compare their reactivity profiles. researchgate.netjddtonline.info

Table 3: Calculated Global Reactivity Descriptors for a Representative Sulfonylpiperazine

Note: These values are calculated from the representative FMO energies in Table 2 and are for illustrative purposes.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.0 |

| Electronegativity (χ) | 3.75 |

| Chemical Hardness (η) | 2.75 |

| Chemical Softness (S) | 0.36 |

| Electrophilicity Index (ω) | 2.56 |

Topological Studies of Electron Density (Electron Localization Function, Local Orbital Locator, Electrostatic Potential, Total Density of States)

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and atomic interactions. gla.ac.uknih.gov This method analyzes the critical points in the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize the nature of bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, such as chemical bonds and lone pairs. researchgate.net They provide a clear picture of the electron pairing and the spatial arrangement of valence electrons, offering insights into the nature and strength of chemical interactions within the molecule. researchgate.netresearchgate.net

Electrostatic Potential: As discussed in the MEP section, the topology of the electrostatic potential can be analyzed to identify critical points that correspond to electron-rich and electron-deficient regions, further refining the prediction of reactive sites.

Total Density of States (DOS): The DOS spectrum provides information about the distribution of molecular orbitals at different energy levels. The analysis of the total and partial DOS (PDOS) can elucidate the contribution of different atoms or fragments to the frontier orbitals (HOMO and LUMO), offering a deeper understanding of the molecule's electronic structure and reactivity.

These topological analyses have been applied to various piperazine derivatives to study intramolecular and intermolecular interactions, particularly hydrogen bonds, in detail. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Ethylsulfonyl Piperazine Systems

Intrinsic Reactivity of the Ethylsulfonyl Group and Piperazine (B1678402) Ring

The chemical behavior of 1-(Ethylsulfonyl)piperazine is dictated by the interplay between the electron-withdrawing ethylsulfonyl group and the nucleophilic piperazine ring. The sulfonyl group (-SO2-) significantly reduces the electron density on the adjacent nitrogen atom (N1), rendering it less basic and nucleophilic compared to the unsubstituted nitrogen (N4). This electronic effect means that the primary site for electrophilic attack is the N4 nitrogen.

The piperazine ring itself is a six-membered heterocycle containing two opposing nitrogen atoms. researchgate.netscirp.org This structure provides a scaffold that is central to the synthesis of numerous biologically active compounds. researchgate.netscirp.org The reactivity of the piperazine moiety is characterized by:

Nucleophilicity and Basicity: The N4 nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a base. It readily participates in reactions with a wide range of electrophiles.

C-H Bond Reactivity: The carbon-hydrogen bonds on the piperazine ring, particularly those alpha to the nitrogen atoms, are susceptible to oxidation and radical abstraction reactions. acs.orgchemrxiv.org Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals indicate that abstraction occurs predominantly from the C-H sites. chemrxiv.org

The ethylsulfonyl group, while deactivating the N1 nitrogen, activates the sulfur atom toward nucleophilic attack, although this reactivity is less commonly exploited than reactions at the N4 position. The stability of the sulfonyl group makes it a robust functional group, often incorporated to modulate the physicochemical properties of the final molecule. jddtonline.info

Oxidation and Reduction Pathways of Sulfonyl Piperazine Derivatives

The oxidation of piperazine systems has been a subject of kinetic and mechanistic studies. While specific studies on this compound are not prevalent, research on analogous N-substituted piperazines provides significant insight. The oxidation can occur at the nitrogen atoms or the C-H bonds alpha to the nitrogen.

Kinetic investigations into the oxidation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine (B41427) by oxidants like bromamine-T (BAT) in an acidic medium reveal that the reactions are typically first-order with respect to both the piperazine derivative and the oxidant. scirp.orgscirp.org The reaction rate shows an inverse fractional-order dependence on the concentration of H+ ions. researchgate.netscirp.orgscirp.org The oxidation products can include species like piperazine-N-oxides. researchgate.net

Ruthenium tetroxide (RuO4) has been shown to oxidize N-benzylated piperazine derivatives by attacking both the endocyclic (ring) and exocyclic (benzylic) C-H bonds adjacent to the nitrogen atoms. researchgate.net This suggests that the C-H bonds on the piperazine ring of this compound are also potential sites for oxidative functionalization.

Reduction of the sulfonyl group in aryl sulfonyl piperazine derivatives is a challenging transformation due to the high stability of the sulfur(VI) center. These groups are generally resistant to common reducing agents. Consequently, reactions involving this compound derivatives typically focus on transformations elsewhere in the molecule, leaving the ethylsulfonyl moiety intact.

Substitution Reactions on the Piperazine Ring Nitrogen Atoms

The synthetic utility of this compound and related compounds stems largely from substitution reactions at the unsubstituted N4 nitrogen atom. This nitrogen acts as a versatile nucleophile, enabling the construction of more complex molecular architectures.

Key substitution reactions include:

N-Alkylation: The reaction with alkyl halides or sulfonates is a fundamental method for introducing alkyl groups onto the piperazine ring. nih.gov

N-Arylation: The formation of N-aryl bonds is commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions. nih.govmdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable pathway when the aromatic ring is sufficiently electron-deficient, such as in the reaction of piperazine with pentafluoropyridine. nih.govresearchgate.net

N-Acylation: Acyl groups can be introduced by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions. This reaction is used to form amides, which are prevalent in many pharmaceutical compounds. researchgate.net

Sulfonylation: While this compound is already sulfonated at N1, the N4 nitrogen can be reacted with other sulfonyl chlorides to produce 1,4-disulfonylated piperazines. nih.gov

These substitution reactions are foundational in medicinal chemistry for synthesizing a diverse range of drug candidates. mdpi.com

Kinetic and Mechanistic Investigations of Chemical Transformations Involving Piperazine Systems

Mechanistic studies provide a deeper understanding of the reaction pathways of piperazine derivatives. Kinetic investigations of the oxidation of various piperazines by bromamine-T in a buffered acidic medium have been conducted to elucidate the reaction mechanism. scirp.orgscirp.org

The key findings from these studies are summarized in the table below:

| Kinetic Parameter | Observation | Implication |

| Order in [Oxidant] | First-order | The rate-determining step involves one molecule of the oxidant. scirp.orgscirp.org |

| Order in [Piperazine] | First-order | The rate-determining step involves one molecule of the piperazine substrate. scirp.orgscirp.org |

| Dependence on [H⁺] | Inverse fractional-order | Protonated piperazine is less reactive, and the mechanism likely involves a pre-equilibrium step where the piperazine is deprotonated. researchgate.netscirp.orgscirp.org |

| Effect of Halide Ions | No effect | Halide ions are not involved in the rate-determining step. scirp.orgscirp.org |

| Effect of Ionic Strength | No effect | The reaction does not involve two charged ions in the rate-determining step. scirp.orgscirp.org |

A general mechanism consistent with this data involves the interaction of the unprotonated piperazine with the active oxidizing species in the rate-limiting step. scirp.orgscirp.org Furthermore, theoretical studies on the atmospheric degradation of piperazine initiated by OH radicals have calculated reaction rate coefficients and identified the primary reaction pathways as C-H abstraction, leading to the formation of cyclic imines and other products. acs.orgchemrxiv.org

The table below presents the activation parameters for the oxidation of different piperazines by bromamine-T at 303 K.

| Substrate | k' x 10³ (s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| Piperazine | 2.18 | 79.0 | -55.6 | 95.4 |

| 1-Methylpiperazine | 3.90 | 71.0 | -76.0 | 94.16 |

| 1-Ethylpiperazine | 6.0 | 60.2 | -106.6 | 92.7 |

| Data sourced from kinetic studies on piperazine oxidation. researchgate.net |

Influence of Electronic and Steric Factors on Reaction Outcomes

Both electronic and steric factors play a critical role in determining the reactivity and selectivity of reactions involving this compound systems.

Electronic Effects: The electron-withdrawing nature of the ethylsulfonyl group deactivates the N1 nitrogen, directing reactivity towards the N4 position. Conversely, introducing electron-donating groups onto the piperazine ring can enhance its nucleophilicity and increase the rate of reactions such as oxidation. scirp.orgscirp.org In studies of piperazine oxidation, a Hammett linear free-energy relationship was observed with a negative ρ value (-0.5), indicating that electron-donating groups stabilize the transition state and accelerate the reaction. scirp.orgscirp.org The electronic character of substituents can be modified to fine-tune the properties and reactivity of the resulting molecules. rsc.org

Role of this compound as a Chemical Intermediate in Complex Molecule Synthesis

This compound is a valuable chemical intermediate, or synthon, for the construction of more complex molecules, particularly in the pharmaceutical industry. The piperazine core is a "privileged scaffold" frequently found in bioactive compounds. nih.govmdpi.com

The primary utility of this compound as an intermediate lies in the reactivity of its secondary amine (N4). This allows for its facile incorporation into a target molecule through various coupling and substitution reactions. The ethylsulfonyl group serves as a stable, often crucial, pharmacophoric element or a modulator of physicochemical properties like solubility and metabolic stability.

Examples of its application include:

Synthesis of Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature a substituted piperazine ring. The this compound moiety can be a key component of these structures. nih.govmdpi.com

Development of Novel Therapeutics: Sulfonyl piperazine derivatives have been synthesized and evaluated as inhibitors of enzymes like LpxH, which is a target for new antibiotics. nih.govduke.edu

Building Block for Drug Candidates: The synthesis of Baricitinib, a JAK1/JAK2 inhibitor, involves a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, highlighting the importance of ethylsulfonyl-substituted heterocycles as key intermediates in modern drug synthesis. nih.gov

The predictable reactivity and the desirable properties conferred by the ethylsulfonylpiperazine fragment make it a frequently used building block in the design and synthesis of new chemical entities. mdpi.comlookchem.com

Future Research Directions and Theoretical Perspectives for 1 Ethylsulfonyl Piperazine

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of piperazine (B1678402) derivatives has been a subject of significant research, focusing on the development of efficient, sustainable, and versatile methods. researchgate.net Future exploration for synthesizing 1-(Ethylsulfonyl)piperazine and its analogues will likely concentrate on novel catalytic systems and methodologies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements have highlighted several promising avenues:

Transition-Metal Catalysis : Palladium-catalyzed reactions have proven effective for creating arylpiperazines under aerobic conditions. organic-chemistry.org Future work could adapt these methods for sulfonylpiperazine synthesis. Similarly, ruthenium(II) and iridium-based complexes, which catalyze diol-diamine couplings and decarboxylative annulations respectively, represent powerful tools for constructing the piperazine scaffold. organic-chemistry.org

Photoredox Catalysis : The use of organic photoredox catalysis presents an operationally simple method for producing a wide range of piperazines. organic-chemistry.org This approach, which can facilitate radical cyclization under mild conditions, could be explored for the synthesis of sulfonylpiperazines.

Flow Chemistry and Microwave-Assisted Synthesis : The integration of flow reactors and microwave assistance can significantly accelerate reaction times and improve efficiency. mdpi.com A simplified one-pot procedure for monosubstituted piperazines using heterogeneous catalysis by metal ions on polymeric resins has been developed, which could be adapted for continuous flow systems. mdpi.com

Novel Reagents : The development of new reagents, such as Stannyl Amine Protocol (SnAP) reagents, has enabled the transformation of aldehydes and ketones into various N-unprotected heterocycles, including piperazines, through catalytic variants. ethz.chnih.gov

| Catalytic System | Reaction Type | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Palladium-based catalysts | Aryl amination, Cyclization | High efficiency for C-N bond formation, tolerance for various functional groups. organic-chemistry.orgnih.gov | Adaptable for coupling ethylsulfonyl chloride with a pre-formed piperazine ring or in cyclization strategies. |

| Ruthenium(II) complexes | Diol-diamine coupling | Tolerates a variety of amine and alcohol substrates relevant to medicinal chemistry. organic-chemistry.org | Useful for building the core piperazine structure from simpler starting materials before sulfonylation. |

| Iridium-based complexes | Visible-light promoted decarboxylative annulation | Operates under mild conditions, suitable for creating substituted piperazines. organic-chemistry.org | Offers a modern approach to synthesize substituted piperazine precursors. |

| Copper(II) triflate (Cu(OTf)₂) | SnAP reagent-mediated cyclization | Allows for the synthesis of N-unprotected heterocycles from aldehydes and ketones. ethz.ch | Could be used to form the piperazine ring, followed by reaction with ethylsulfonyl chloride. |

| Metal ions on polymeric resins | Heterogeneous catalysis for N-substitution | Simplified, one-pot synthesis; easy separation and reuse of catalyst. mdpi.com | A green and efficient method for the direct ethylsulfonylation of piperazine. |

The conventional synthesis often involves the reaction of piperazine with an appropriate sulfonyl chloride. mdpi.com For instance, the synthesis of piperazine-1-carbodithioates begins with the reaction of piperazine with methanesulfonyl chloride to produce the monosubstituted intermediate. mdpi.com Future research will aim to move beyond these traditional methods towards more innovative and sustainable catalytic processes. researchgate.net

Development of Advanced Computational Models for Predictive Chemistry and Reaction Design

The integration of computational chemistry and machine learning is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel reaction pathways. stmjournals.comresearchgate.net For this compound, these tools can accelerate discovery and deepen understanding.

Predictive Modeling : Advanced computational models can predict molecular interactions, which is crucial in fields like drug development and materials science. stmjournals.com Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods offer insights into the dynamic behavior and electronic structure of molecules. stmjournals.com For sulfonylpiperazine derivatives, these models can predict properties and potential biological activities. researchgate.net

Molecular Docking : Molecular docking simulations are instrumental in designing new molecules with specific biological targets. nih.gov This has been applied to piperazine derivatives to predict their binding affinities and interaction modes with biomolecules, guiding the synthesis of more potent compounds. nih.gov

Machine Learning and AI : Large language models (LLMs) are emerging as powerful tools in predictive chemistry. chemrxiv.org By fine-tuning these models on vast chemical datasets, they can predict reaction outcomes, molecular properties, and even suggest synthetic routes, often outperforming conventional methods, especially with limited data. chemrxiv.org This approach could be used to explore the chemical space around this compound and design novel analogues with desired characteristics.

| Computational Method | Application | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying conformational changes and dynamic behavior. stmjournals.com | Understanding the flexibility of the ethylsulfonyl and piperazine groups and their interactions with solvents or biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating reaction mechanisms and electronic properties with high accuracy. stmjournals.com | Elucidating the mechanism of synthetic reactions or the electronic nature of interactions with other molecules. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Identifying potential protein targets and guiding the design of biologically active analogues. |

| Machine Learning / Large Language Models (LLMs) | Predicting properties, reaction yields, and designing novel structures. chemrxiv.org | Accelerating the discovery of new analogues by predicting their properties and suggesting efficient synthetic pathways. |

In-depth Structure-Reactivity Relationship Studies of this compound Analogues

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship studies are fundamental to medicinal and materials chemistry. mdpi.com For this compound, systematic modification of its structure can provide critical insights into how chemical changes influence its reactivity and properties.

Key areas for investigation include:

Substitution on the Piperazine Ring : Introducing substituents at the C-2, C-3, C-5, or C-6 positions of the piperazine ring can significantly alter the molecule's steric and electronic properties, affecting its reactivity and conformation.

Modification of the Ethylsulfonyl Group : Altering the alkyl chain (e.g., replacing ethyl with methyl, propyl, or cyclic groups) or substituting the sulfonyl group with other electron-withdrawing groups can modulate the electronic character of the sulfonamide nitrogen.

N-4 Position Analogues : While the focus is on the 1-(Ethylsulfonyl) moiety, the reactivity of the second nitrogen (N-4) is of great interest. SAR studies on sulfonylpiperazine analogues have explored how modifications at this position influence biological activity. nih.govnih.gov For example, in a series of sulfonylpiperazine analogues acting as nicotinic receptor modulators, the nature of the substituent at the N-4 position was crucial for potency and selectivity. nih.gov

A study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates highlighted the importance of lipophilicity and electronic properties in determining antimycobacterial activity. mdpi.com Similarly, research into dermorphin (B549996) analogues showed that the configuration of substituents on the piperazine ring is important for opiate activities. nih.gov

| Structural Modification | Potential Effect on Reactivity/Properties | Example from Literature |

|---|---|---|

| Substitution on the sulfonyl group's aryl ring (e.g., fluoro substitution) | Affects electronic properties, influencing binding affinity and selectivity for biological targets. | The position of fluorine substitution on a phenylsulfonyl group significantly affected selectivity for Hα4β2 nicotinic receptors. nih.gov |

| Modification of the N-4 substituent on the piperazine ring | Alters steric bulk and lipophilicity, impacting biological activity and pharmacokinetic properties. | In LpxH inhibitors, modifications to the N-aryl group on the piperazine ring were explored to optimize activity. nih.gov |

| Replacement of the piperazin-2-one (B30754) ring with a piperazine ring | Changes the conformational flexibility and hydrogen bonding capacity of the molecule. | This modification was found to be important for enhancing or reducing the opiate activities of dermorphin analogues. nih.gov |

Methodological Advancements in Chemical Characterization and Spectroscopic Analysis

Accurate and comprehensive characterization is essential for confirming the structure and purity of synthesized compounds. Future research will benefit from methodological advancements in analytical and spectroscopic techniques.

Chromatography and Mass Spectrometry : High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard method for analyzing piperazine derivatives. researchgate.net To detect piperazine itself, which lacks a UV chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is employed. researchgate.net Advancements in Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide even greater sensitivity and specificity for trace analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation of novel sulfonylpiperazine derivatives. mdpi.com Future advancements may involve the routine use of more sophisticated 2D NMR techniques and the application of NMR for studying reaction kinetics and molecular dynamics in solution.

Vibrational Spectroscopy : FTIR and Raman spectroscopy offer a non-destructive and rapid means of obtaining a molecular fingerprint. americanpharmaceuticalreview.com These techniques are powerful for analyzing active pharmaceutical ingredients (APIs) in solution and can provide information about dissolution mechanisms and molecular interactions. americanpharmaceuticalreview.com

Spectrophotometry : Simple and sensitive spectrophotometric methods have been developed for the determination of piperazine derivatives. nih.gov These methods are often based on the formation of colored charge-transfer or ion-pair complexes. nih.govnih.gov While powerful, future trends may favor more structurally informative methods like MS and NMR.

A comprehensive characterization of novel this compound analogues would typically involve a combination of these techniques to unambiguously confirm their identity and purity. unodc.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Ethylsulfonyl)piperazine with high yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting piperazine with ethylsulfonyl chloride under controlled basic conditions (e.g., using N,N-diisopropylethylamine in dichloromethane) to ensure regioselectivity . Purification via crystallization (e.g., with diethyl ether) or flash chromatography is recommended to achieve >95% purity . For scalable production, reaction parameters such as temperature (0–25°C) and stoichiometric ratios (1:1.2 piperazine to sulfonyl chloride) are critical to minimize byproducts like N,N-disubstituted derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural isomers?

- Methodological Answer : Raman microspectroscopy, combined with multivariate analysis (PCA-LDA), effectively distinguishes structural isomers by leveraging unique spectral fingerprints. For this compound, optimal parameters include 20 mW laser power and 128–256 scans to maximize resolution and peak intensity . Complementary HPLC methods using phenyl-based columns and UV detection (λ = 254 nm) can quantify purity, with mobile phases like acetonitrile/water (70:30) and 0.1% trifluoroacetic acid improving peak symmetry .

Q. How can researchers address contradictions in purity assessments between HPLC and mass spectrometry data?

- Methodological Answer : Discrepancies often arise from residual solvents or non-UV-active impurities. Cross-validation using multiple techniques is essential:

- HPLC-UV : Detects UV-active impurities but may miss non-chromophoric species.

- LC-MS : Identifies low-molecular-weight contaminants (e.g., unreacted piperazine) via exact mass matching .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S to confirm molecular integrity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound in enzyme inhibition studies?

- Methodological Answer : The ethylsulfonyl group enhances hydrogen bonding with catalytic residues in enzymes like transglutaminase. Docking simulations (AutoDock Vina) reveal that the sulfonyl moiety interacts with lysine or arginine residues in active sites, while the piperazine ring stabilizes hydrophobic pockets. Competitive inhibition assays (IC₅₀) under physiological pH (7.4) and temperature (37°C) are critical for validating binding affinity . Modifications to the sulfonyl group (e.g., bulkier substituents) reduce activity, highlighting the importance of steric compatibility .

Q. What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

- Methodological Answer : In silico tools like SwissADME and Molecular Dynamics (MD) simulations predict metabolic pathways. Key findings:

- Cytochrome P450 Metabolism : The ethylsulfonyl group is resistant to oxidation, but the piperazine ring may undergo N-dealkylation in hepatic microsomes.

- Density Functional Theory (DFT) : Calculates electron-density maps to identify vulnerable sites for glucuronidation or sulfation .

Experimental validation via hepatocyte incubation (37°C, 5% CO₂) and LC-MS/MS metabolite profiling is recommended .

Q. How can researchers optimize this compound for targeted covalent inhibition in therapeutic applications?

- Methodological Answer : Covalent inhibition requires introducing electrophilic warheads (e.g., acrylamides) at positions distal to the sulfonyl group. A validated protocol involves:

- Step 1 : Functionalizing the piperazine nitrogen with acrylamide via Schotten-Baumann reaction.

- Step 2 : Kinetics analysis (kinact/KI) to assess irreversible binding to targets like tissue transglutaminase .

- Step 3 : Selectivity screening against off-target serine hydrolases to minimize toxicity .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation in GraphPad Prism) fit dose-response curves for IC₅₀/EC₅₀ calculations. For in vivo studies, ANOVA with post-hoc Tukey tests compares treatment groups, while Kaplan-Meier survival analysis assesses acute toxicity (LD₅₀) . Replicates (n ≥ 3) and blinded scoring mitigate bias in histopathological assessments .

Q. How should researchers design experiments to differentiate between on-target and off-target effects of this compound in cellular assays?

- Methodological Answer :

- CRISPR Knockout : Generate isogenic cell lines lacking the target protein (e.g., transglutaminase KO) to isolate on-target effects .

- Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein interactions .

- Positive/Negative Controls : Include known inhibitors (e.g., cystamine for transglutaminase) and inactive analogs (e.g., N-methylpiperazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.